N'-(3,4-dimethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic small-molecule compound featuring a piperidine core substituted with a pyridin-2-yl group at the 1-position and an ethanediamide-linked 3,4-dimethylphenyl moiety at the 4-position. This structure integrates aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies targeting receptors or enzymes with affinity for such motifs.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-6-7-18(13-16(15)2)24-21(27)20(26)23-14-17-8-11-25(12-9-17)19-5-3-4-10-22-19/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGOHXGQVTDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidinyl Intermediate: Starting with pyridine and piperidine, a nucleophilic substitution reaction can be used to form the pyridinyl-piperidinyl intermediate.
Introduction of the Dimethylphenyl Group: The intermediate can then undergo a Friedel-Crafts alkylation reaction with 3,4-dimethylbenzene to introduce the dimethylphenyl group.
Formation of the Ethanediamide Linkage: Finally, the compound can be reacted with ethanediamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key Characterization :
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would confirm molecular weight and regiochemistry, as demonstrated for structurally similar compounds (e.g., Compound 34, 72% yield, light brown solid) .
Comparison with Structural Analogues
The compound’s structural and functional similarities to piperidin-4-yl derivatives allow for critical comparisons:
Substituent Effects on Pharmacological Properties
Key Observations :
Aromatic Substituent Impact: The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to halogenated (e.g., 3,4-dichlorophenyl in Compound 30) or methoxy-substituted (Compound 34) analogues. This may influence membrane permeability and metabolic stability .
Amide Linker Differences :
- Ethanediamide (two amide bonds) versus propionamide (single amide) may alter conformational flexibility and intermolecular interactions. Ethanediamide could enhance rigidity, favoring specific binding poses.
Synthetic Efficiency :
Crystallographic and Computational Insights
While crystallographic data for the target compound are unavailable, the use of SHELX software (e.g., SHELXL, SHELXS) for small-molecule refinement is standard in analogous studies. For example, SHELX enables precise determination of bond lengths and angles in piperidine derivatives, critical for validating synthetic accuracy .
Future Studies :
- In Vitro Screening : Comparative binding assays against analogues (e.g., Compounds 30, 34) to evaluate selectivity.
- ADME Profiling : Investigation of metabolic stability influenced by dimethylphenyl versus chlorophenyl substituents.
Biological Activity
The compound N'-(3,4-dimethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H23N3
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Piperidine Derivatives
A study focusing on piperidine derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against human tumor cell lines. The correlation between structural modifications and biological activity was emphasized, suggesting that the presence of a piperidine moiety is crucial for the observed effects .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are essential in the context of neurodegenerative diseases such as Alzheimer's.
The inhibition of these enzymes leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive function. Studies have shown that certain piperidine derivatives can also exhibit antioxidant properties, further supporting their neuroprotective potential .
Antiviral Activity
Emerging evidence suggests that compounds similar to this compound may possess antiviral properties. A notable study demonstrated that piperidine-based compounds showed binding affinity to viral proteases, indicating potential as therapeutic agents against viral infections such as SARS-CoV2 .
Data Table: Biological Activities of Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
